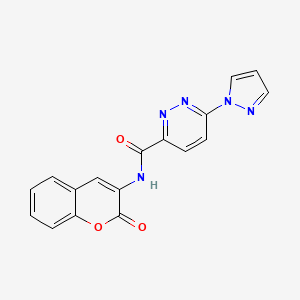

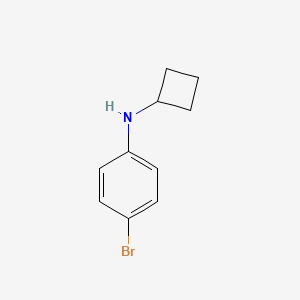

![molecular formula C19H11Cl4N3O B2681307 3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338774-41-7](/img/structure/B2681307.png)

3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is a chemical compound with the molecular formula C19H11Cl4N3O . It has a molecular weight of 439.1 g/mol . The IUPAC name for this compound is 5-[5,6-dichloro-1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one .

Molecular Structure Analysis

The compound has a complex structure with multiple aromatic rings and chlorine substitutions . The InChI string representation of the compound is InChI=1S/C19H11Cl4N3O/c20-12-3-1-11 (13 (21)5-12)9-26-17-7-15 (23)14 (22)6-16 (17)25-19 (26)10-2-4-18 (27)24-8-10/h1-8H,9H2, (H,24,27) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 439.1 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass is 438.962673 g/mol and the monoisotopic mass is 436.965623 g/mol .Scientific Research Applications

Catalytic Activity and Synthesis

- Catalytic Applications : Benzimidazolium salts and their palladium complexes, similar in structure to the compound , have been synthesized and shown to catalyze carbon-carbon bond-forming reactions efficiently. These complexes offer a pathway to asymmetric biaryl compounds, indicating the potential of similar compounds in catalysis and organic synthesis (Akkoç et al., 2016).

Anticancer and Biological Activity

- Anticancer Properties : Ruthenium(II) arene complexes with benzimidazole and pyridine ligands have been investigated for their anticancer properties. These complexes exhibit promising activity against various cancer cell lines, suggesting the therapeutic potential of related compounds (Martínez-Alonso et al., 2014).

Material Science Applications

- Electrochemical and Luminescent Properties : Lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines have been studied for their luminescent properties. These findings highlight the applicability of such compounds in materials science, particularly in the development of luminescent materials and sensors (Petoud et al., 1997).

Drug Design and Medicinal Chemistry

- Drug Design : Compounds with benzimidazole and pyridine cores have been utilized in the design of novel drugs, such as antiviral and antiulcer agents. Their synthesis and biological activity screening suggest the utility of such compounds in developing new therapeutic agents (Gudmundsson et al., 2003).

Gas Adsorption and Supercapacitors

- Gas Adsorption and Energy Storage : Benzimidazole-linked arylimide-based covalent organic frameworks have been synthesized for gas adsorbing applications and as electrode materials for supercapacitors. These frameworks demonstrate high surface areas and significant binding affinity with CO2, alongside notable electrochemical performance, indicating their potential in energy storage and environmental applications (Roy et al., 2017).

properties

IUPAC Name |

3-[5,6-dichloro-1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl4N3O/c20-12-4-1-5-13(21)11(12)9-26-17-8-15(23)14(22)7-16(17)25-18(26)10-3-2-6-24-19(10)27/h1-8H,9H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGYFJBNYXMFBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl4N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2681225.png)

![4-{[(4-Methylphenyl)sulfonyl]phenylamino}-4,5-dihydrothiophene-1,1-dione](/img/structure/B2681228.png)

![(8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine](/img/structure/B2681238.png)

![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2681239.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2681241.png)

![6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2681242.png)